4'-iso-Butoxy-3'-methoxypropiophenone
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Overview
Description
4’-iso-Butoxy-3’-methoxypropiophenone is an organic compound with the molecular formula C14H20O3 It is a derivative of propiophenone, characterized by the presence of iso-butoxy and methoxy groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-iso-Butoxy-3’-methoxypropiophenone typically involves the reaction of 4’-methoxypropiophenone with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4’-iso-Butoxy-3’-methoxypropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4’-iso-Butoxy-3’-methoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4’-iso-butoxy-3’-methoxybenzoic acid.
Reduction: Formation of 4’-iso-butoxy-3’-methoxypropiophenol.
Substitution: Formation of 4’-iso-butoxy-3’-methoxy-2-nitropropiophenone or 4’-iso-butoxy-3’-methoxy-2-bromopropiophenone.
Scientific Research Applications
4’-iso-Butoxy-3’-methoxypropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-iso-Butoxy-3’-methoxypropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation
Comparison with Similar Compounds
Similar Compounds
- 4’-Methoxypropiophenone
- 4’-Ethoxypropiophenone
- 4’-Propoxypropiophenone
Comparison
4’-iso-Butoxy-3’-methoxypropiophenone is unique due to the presence of both iso-butoxy and methoxy groups, which impart distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
1443346-30-2 |
---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[3-methoxy-4-(2-methylpropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C14H20O3/c1-5-12(15)11-6-7-13(14(8-11)16-4)17-9-10(2)3/h6-8,10H,5,9H2,1-4H3 |
InChI Key |
UFKTZYPLRWWOHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(C)C)OC |
Origin of Product |
United States |
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